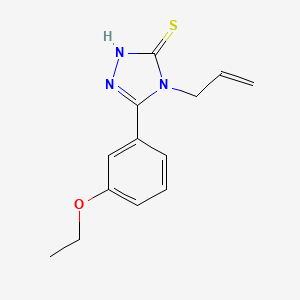
N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-bacterial properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further investigation is needed to fully understand its mechanism of action and optimize its use in the treatment of cancer and other diseases. Finally, studies are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine involves a multi-step process that includes the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid to produce 4-(2-thienyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a catalyst to yield N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an anti-cancer agent, as well as its anti-inflammatory and anti-bacterial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRHCCCKLDVICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)


![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)
![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)